molecular formula C15H13Cl2N5O B2830877 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 338403-62-6

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B2830877
CAS No.: 338403-62-6
M. Wt: 350.2
InChI Key: XZSKGGNGGUPRLL-UHFFFAOYSA-N
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Description

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a triazolopyrimidine derivative featuring a morpholine ring at position 2 and a 3,4-dichlorophenyl group at position 7 of the triazolopyrimidine core. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous triazolopyrimidine derivatives .

Properties

IUPAC Name

4-[7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O/c16-11-2-1-10(9-12(11)17)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKGGNGGUPRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves the reaction of 3,4-dichloroaniline with a triazole derivative under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Morpholine-Containing Analogues

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320415-93-8) 4-Methoxyphenyl C21H19N5O2 381.41 Not reported Not specified
7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine (CAS 320415-89-2) Biphenyl C21H19N5O 357.41 Not reported Not specified
4-[7-(Pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-01-1) Pyridin-2-yl C16H14N6O 306.32 Not reported Not specified

Key Observations:

  • Steric Considerations: The biphenyl substituent in CAS 320415-89-2 increases steric bulk, which may reduce solubility but improve binding to hydrophobic pockets in biological targets.
  • Synthetic Accessibility: Morpholine-substituted triazolopyrimidines are typically synthesized via nucleophilic displacement reactions, as demonstrated in the preparation of N-(4-fluoro-3-(6-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl)pyrrolidine-1-carboxamide (70% yield, 100°C reaction conditions) .

Non-Morpholine Triazolopyrimidine Analogues

Table 2: Comparison with Other Derivatives

Compound Name Substituents (Position 7) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Relevance
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Chlorine Chlorine at position 7 231.67 146–148 Intermediate for further derivatization
4-((7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)benzenesulfonamide 3-Methoxyphenyl Sulfonamide group 444.00 267–269 Potential enzyme inhibition (e.g., carbonic anhydrase)
5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl Dihydro core 398.83 Not reported Reduced aromaticity may alter reactivity

Key Observations:

  • Aromaticity vs. Saturation: Dihydro derivatives (e.g., ) exhibit reduced aromaticity, which may decrease planarity and affect binding to flat enzymatic active sites.
  • Halogen Effects: Chlorine substituents (e.g., ) improve thermal stability (higher melting points) and may enhance halogen bonding in biological systems.

Biological Activity

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound belongs to the class of triazolo-pyrimidines, which have been studied for their anticancer properties and other therapeutic applications.

  • Molecular Formula : C15H13Cl2N5O
  • Molar Mass : 350.2 g/mol
  • CAS Number : 338403-62-6

The primary biological activity of this compound is attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity : Significant cytotoxic effects against various cancer cell lines have been reported.
  • Inhibition of Kinases : The compound selectively inhibits CDK2 and potentially other kinases involved in tumor growth and proliferation.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated an IC50 value indicating potent antiproliferative activity compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to the active site of CDK2, confirming its role as a selective inhibitor . This interaction was shown to alter gene expression related to cell cycle progression and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityTarget Enzyme
This compoundAnticancerCDK2
Pyrazolo[3,4-d]pyrimidineAnticancerVarious kinases
1,2,4-Triazolo[1,5-c]pyrimidineAntimicrobialVarious enzymes

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound can effectively reach therapeutic concentrations in target tissues .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
  • Cyclocondensation : Reacting 3,4-dichlorophenyl-substituted precursors with morpholine derivatives under reflux in solvents like DMF or ethanol. Temperature control (100–120°C) and reaction time (8–12 hours) are critical to avoid side products .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) ensures purity. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of triazole to morpholine derivatives) and use catalysts like triethylamine to enhance reactivity .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Assign peaks for dichlorophenyl (δ 7.4–7.8 ppm, aromatic protons) and morpholine (δ 3.6–3.8 ppm, CH₂-O) groups. Cross-validate with HSQC and HMBC for connectivity .
  • X-ray Diffraction : Resolve crystal packing and bond angles. For example, triazolo-pyrimidine cores often exhibit planar geometry with intermolecular π-π stacking (3.5–4.0 Å spacing) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z ~450–460) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for triazolo-pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or target specificity. Address via:
  • Dose-Response Curves : Test across concentrations (nM–μM range) to identify IC₅₀/EC₅₀ values. For example, dichlorophenyl substituents enhance kinase inhibition (IC₅₀ ~50 nM in EGFR assays) but may reduce solubility .
  • Target Profiling : Use computational docking (AutoDock Vina) to compare binding affinities with related structures. The morpholine group may alter hydrogen bonding with active-site residues (e.g., Asp831 in kinases) .
  • Solubility Adjustments : Introduce co-solvents (e.g., PEG-400) or salt forms to mitigate aggregation in cellular assays .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer : Focus on substituent effects:
  • Electron-Withdrawing Groups : 3,4-Dichlorophenyl enhances target affinity but may increase metabolic instability. Replace with fluorophenyl for similar electronegativity and better stability .
  • Morpholine Modification : Replace oxygen with sulfur (thiomorpholine) to modulate logP (reduce hydrophilicity) or introduce sp³ hybridization for better membrane permeability .
  • Data-Driven SAR : Use QSAR models (e.g., CoMFA) incorporating descriptors like polar surface area (PSA) and topological polar surface area (TPSA) to predict bioavailability .

Q. What in silico methods predict off-target interactions for this compound?

  • Methodological Answer : Employ multi-tier computational screening:
  • Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors at triazole N1 and pyrimidine C2) against databases like ChEMBL to identify potential off-targets (e.g., adenosine receptors) .
  • Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) to assess interactions with non-target proteins (e.g., cytochrome P450 isoforms for metabolic profiling) .
  • Machine Learning : Train classifiers on ToxCast data to flag hepatotoxicity or cardiotoxicity risks based on structural fragments .

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